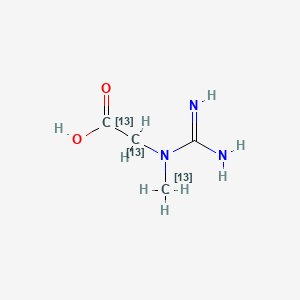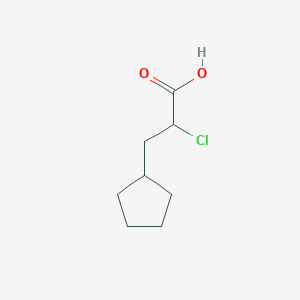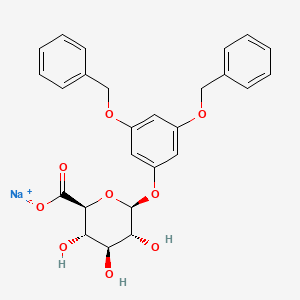
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt is a chemical compound used as an intermediate in the synthesis of Phloroglucinol Glucuronide Sodium Salt. This compound has applications in preliminary clinical studies, particularly in the treatment of Hodgkin’s disease and melanoma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt involves the protection of hydroxyl groups in phloroglucinol followed by glucuronidation. The benzyl groups are introduced to protect the hydroxyl groups, and the glucuronide moiety is added through a glycosylation reaction. The final product is obtained by deprotection and purification steps.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and purification systems. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases like Hodgkin’s disease and melanoma.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activities and signaling pathways involved in cell proliferation and apoptosis. The glucuronide moiety enhances its solubility and bioavailability, facilitating its therapeutic action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol Glucuronide Sodium Salt: A closely related compound used in similar clinical studies.
Benzylated Derivatives: Other benzylated derivatives of phloroglucinol with varying biological activities.
Uniqueness
3,5-Di-O-benzyl Phloroglucin Glucuronide Sodium Salt is unique due to its specific structure, which allows for targeted interactions with molecular pathways. Its benzyl groups provide stability, while the glucuronide moiety enhances solubility and bioavailability, making it a valuable compound in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C26H25NaO9 |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-6-[3,5-bis(phenylmethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H26O9.Na/c27-21-22(28)24(25(30)31)35-26(23(21)29)34-20-12-18(32-14-16-7-3-1-4-8-16)11-19(13-20)33-15-17-9-5-2-6-10-17;/h1-13,21-24,26-29H,14-15H2,(H,30,31);/q;+1/p-1/t21-,22-,23+,24-,26+;/m0./s1 |
InChI-Schlüssel |
KGIQPOMFYOXQJK-HEJOKCJASA-M |
Isomerische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OCC4=CC=CC=C4.[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OCC4=CC=CC=C4.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




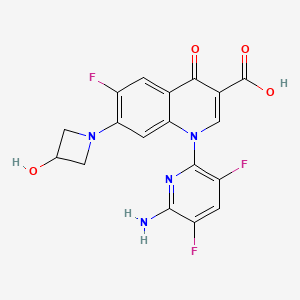
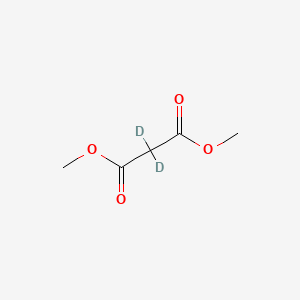
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
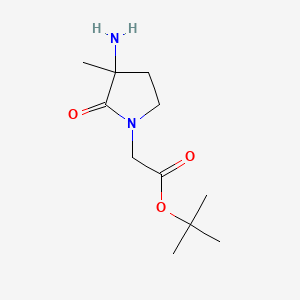
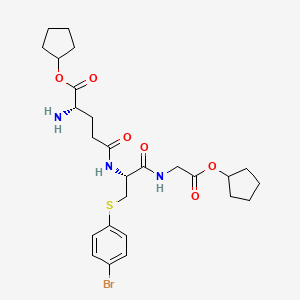
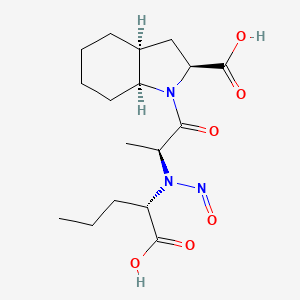
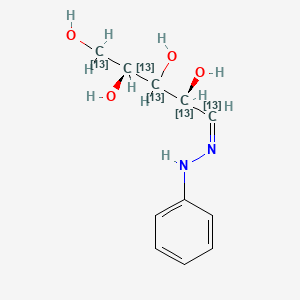
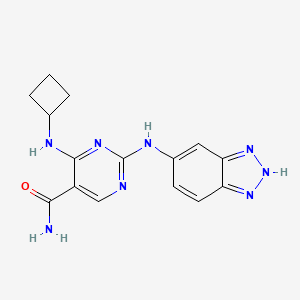
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
